2-(2-Formyl-4-methoxyphenoxy)acetic acid is an organic compound with the molecular formula and a CAS number of 24589-93-3. This compound features a unique structure characterized by a formyl group and a methoxy group attached to a phenoxyacetic acid backbone. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules and in biological studies involving enzyme-catalyzed reactions. The presence of both formyl and methoxy groups contributes to its distinct chemical reactivity and potential biological activity .
This compound belongs to the class of phenoxyacetic acids, which are derivatives of acetic acid where one hydrogen atom is replaced by a phenoxy group. It can be classified under organic compounds due to its carbon-based structure and functional groups. Its synthesis often begins with readily available phenolic compounds, making it accessible for various chemical applications.
The synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetic acid typically involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid, facilitated by a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .
The molecular structure of 2-(2-Formyl-4-methoxyphenoxy)acetic acid can be represented as follows:
COC1=CC=C(OCC(=O)O)C(C=O)=C1
The compound undergoes several notable chemical reactions:
The mechanism of action for 2-(2-Formyl-4-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the methoxy group enhances the compound's lipophilicity, facilitating interactions with hydrophobic regions of biological molecules.
2-(2-Formyl-4-methoxyphenoxy)acetic acid has several applications in scientific research:
This compound's unique combination of functional groups makes it a versatile candidate for further research and development in both academic and industrial settings.
CAS No.: 14970-71-9
CAS No.: 13568-33-7
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4